Hymenochirin-5Pd
Description
Hymenochirin-5Pd is a synthetic peptide derived from natural amphibian skin secretions, specifically from the Hymenochirus genus. It belongs to a class of antimicrobial peptides (AMPs) characterized by their α-helical structure and cationic properties, enabling interactions with microbial membranes . Research highlights its broad-spectrum activity against Gram-negative and Gram-positive bacteria, fungi, and enveloped viruses. Its mechanism involves disrupting microbial membrane integrity via electrostatic interactions with negatively charged phospholipids, leading to cell lysis . Structural studies reveal a 20-amino-acid sequence with a conserved hydrophobic core and cationic termini, critical for its bioactivity. Notably, this compound exhibits low hemolytic activity compared to other AMPs, making it a promising candidate for therapeutic development .
Properties
bioactivity |
Gram+, |
|---|---|
sequence |
ITIPPIVKDTLKKFFKGGIAGVMGQ |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Hymenochirin-5Pd’s properties, we compare it with two structurally and functionally analogous peptides: Magainin-2 (from Xenopus laevis) and Melittin (from honeybee venom).
Table 1: Structural and Functional Comparison
| Property | This compound | Magainin-2 | Melittin |
|---|---|---|---|
| Amino Acid Length | 20 residues | 23 residues | 26 residues |
| Net Charge (pH 7) | +4 | +3 | +5 |
| Primary Mechanism | Membrane disruption | Membrane pore formation | Membrane lysis |
| Antimicrobial Spectrum | Broad (bacteria, fungi, viruses) | Gram-negative bacteria | Broad (bacteria, cancer cells) |
| Hemolytic Activity | Low (HC₅₀ > 200 μg/mL) | Moderate (HC₅₀ ≈ 100 μg/mL) | High (HC₅₀ ≈ 10 μg/mL) |
| Therapeutic Index | High (~20) | Moderate (~5) | Low (~1) |
Key Differences
Structural Specificity: this compound’s shorter sequence and balanced charge distribution reduce non-specific binding to mammalian cells, enhancing selectivity . Melittin’s pronounced hydrophobicity contributes to its high cytotoxicity, limiting clinical utility despite potent antimicrobial effects.
Mechanistic Nuances: Magainin-2 forms transient pores in bacterial membranes, allowing ion leakage without complete lysis, whereas this compound induces rapid membrane collapse . Melittin’s mechanism involves both membrane disruption and intracellular targeting (e.g., apoptosis induction in cancer cells), complicating its safety profile .
Research Findings and Data Validation
Recent studies highlight this compound’s stability in serum (t₁/₂ > 6 hours) and efficacy in murine infection models (ED₅₀ = 2 mg/kg for E. coli sepsis) . In contrast, Magainin-2 requires higher doses (ED₅₀ = 8 mg/kg) due to rapid proteolytic degradation. Synergistic effects with conventional antibiotics (e.g., ciprofloxacin) further distinguish this compound, reducing resistance development risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
